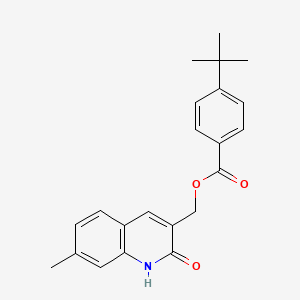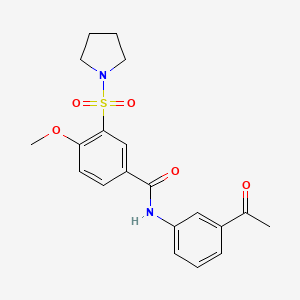
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as EPCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer progression. N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not widely available, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide derivatives with improved efficacy and selectivity. Another area of interest is the investigation of the potential use of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction of 2-ethoxyaniline with N-methyl-4-chlorobenzenesulfonamide, followed by the addition of acetic anhydride. The resulting product is purified using column chromatography to obtain N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in high purity.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
properties
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWQWRAPKBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

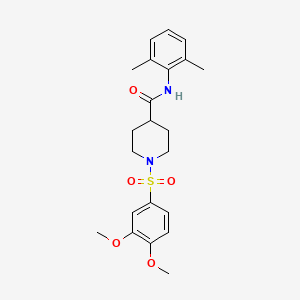
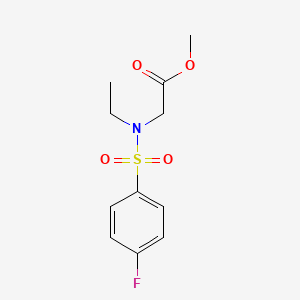
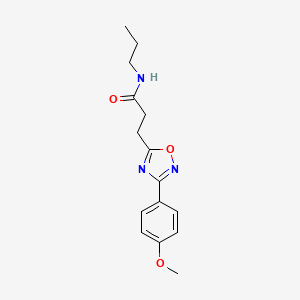

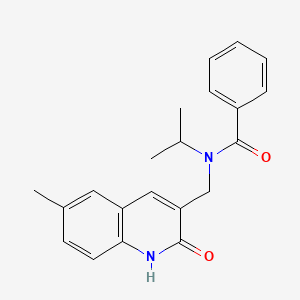

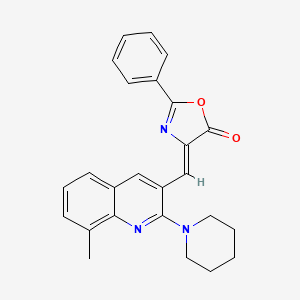
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
